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Compound of Interest

Compound Name: Hydroxy Darunavir

Cat. No.: B1429731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the HIV-1

protease inhibitor Darunavir and its primary hydroxylated metabolite, Hydroxy Darunavir. The

information presented is based on available experimental data to support research and drug

development efforts in antiretroviral therapy.

Executive Summary
Darunavir is a potent antiretroviral agent primarily metabolized by the cytochrome P450 3A4

(CYP3A4) enzyme system. This process often involves hydroxylation, leading to the formation

of Hydroxy Darunavir. Understanding the comparative pharmacokinetics of the parent drug

and its metabolite is crucial for optimizing dosing strategies and predicting potential drug-drug

interactions.

This guide summarizes key pharmacokinetic parameters, details the experimental protocols

used for their determination, and provides visual representations of the metabolic pathways

and experimental workflows.

Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for both unboosted and

ritonavir-boosted Darunavir. Direct comparative human pharmacokinetic data for Hydroxy
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Darunavir metabolites (such as Cmax, AUC, and half-life) are not extensively available in

published literature. The data below for Darunavir is compiled from various clinical studies.

Pharmacokinetic
Parameter

Darunavir
(Unboosted)

Darunavir
(Ritonavir-Boosted)

Hydroxy Darunavir
(Qualitative)

Bioavailability ~37% ~82%[1] Lower than Darunavir

Time to Peak Plasma

Concentration (Tmax)
2.5 - 4 hours[1] 2.5 - 4 hours[1] N/A

Plasma Protein

Binding
~95% ~95%[1] N/A

Metabolism

Extensively

metabolized by

CYP3A4[1]

Metabolism inhibited

by ritonavir[2]

Formed via CYP3A4-

mediated

hydroxylation[3]

Elimination Half-life

(t½)
Shorter ~15 hours[1]

Likely shorter than

boosted Darunavir

Primary Route of

Excretion
Feces

Feces (~79.5%) and

Urine (~13.9%)[1]

Excreted in feces and

urine as metabolites

Metabolic Pathway of Darunavir
Darunavir undergoes extensive metabolism in the liver, primarily through oxidation by CYP3A4.

The major metabolic pathways include carbamate hydrolysis, isobutyl aliphatic hydroxylation,

and aniline aromatic hydroxylation. Ritonavir, a potent CYP3A4 inhibitor, is co-administered

with Darunavir to boost its plasma concentrations by significantly reducing its metabolism.
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Figure 1: Darunavir Metabolism and the Effect of Ritonavir.

Experimental Protocols
Quantification of Darunavir and its Metabolites by LC-
MS/MS
The following is a representative protocol for the simultaneous quantification of Darunavir and

its hydroxylated metabolites in plasma, based on established methodologies.

1. Sample Preparation:

Protein Precipitation: To 100 µL of human plasma, add 200 µL of a precipitation agent (e.g.,

acetonitrile or methanol) containing an internal standard (e.g., a deuterated analog of

Darunavir).

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x

g for 10 minutes to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation:

HPLC System: A high-performance liquid chromatography (HPLC) system equipped with a

C18 reversed-phase column is typically used.

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component

(e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is

employed to separate Darunavir from its metabolites.

Flow Rate: A constant flow rate of approximately 0.5 mL/min is maintained.

3. Mass Spectrometric Detection:

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization

(ESI) source operating in positive ion mode is used for detection.

MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. Specific

precursor-to-product ion transitions for Darunavir and each hydroxylated metabolite are

monitored.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1429731#comparative-pharmacokinetics-of-
darunavir-and-hydroxy-darunavir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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